molecular formula C8H14N2O4Pt+2 B1677828 Oxaliplatin CAS No. 61825-94-3

Oxaliplatin

Cat. No. B1677828
CAS RN: 61825-94-3
M. Wt: 395.3 g/mol
InChI Key: ZROHGHOFXNOHSO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer . It is a type of platinum drug and an alkylating agent . It is given along with other medicines (eg, fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .


Synthesis Analysis

Oxaliplatin has been synthesized for research purposes . The synthesis of oxaliplatin involves the use of the novel oxaliplatin derivative (CFDA-oxPt) featuring 5 (6)-carboxyfluorescein diacetate .


Molecular Structure Analysis

Oxaliplatin features a square planar platinum(II) center . In contrast to other drugs of the platinum-based antineoplastic class of drugs cisplatin and carboplatin, oxaliplatin features the bidentate ligand trans-1,2-diaminocyclohexane in place of the two monodentate ammine ligands .


Chemical Reactions Analysis

Oxaliplatin-induced hypersensitivity reactions (HSRs) are reported in 12% to 24% of patients . Symptoms include rash, urticaria, angioedema, bronchospasm, and rarely hypotension, with potential life-threatening risk .


Physical And Chemical Properties Analysis

Oxaliplatin has a complicated pharmacokinetic profile, with activity against digestive cancers in particular . It has several mechanisms of action, but cancer cells can develop resistance . Its molecular weight is 397.29 .

Scientific Research Applications

Mechanisms of Action and Pharmacogenetics

Oxaliplatin, a platinum-based chemotherapeutic agent, plays a significant role in the treatment of various cancers, including colorectal, ovarian, and gastric cancers. Its primary mechanism involves DNA synthesis inhibition, primarily through intrastrand cross-links, showing a broad spectrum of antineoplastic activity without cross-resistance with other platinum compounds. Efforts to understand the genetic markers associated with neurotoxicity induced by platinum-based chemotherapy highlight the importance of pharmacogenetics in optimizing therapy and minimizing adverse effects (McWhinney, Goldberg, & McLeod, 2009).

Clinical Efficacy and Application

Clinical studies have demonstrated Oxaliplatin's efficacy in metastatic colorectal cancer, either as monotherapy or in combination with other agents, such as fluorouracil and leucovorin. This combination has shown significant response rates and progression-free survival benefits. Its neoadjuvant use has also enabled surgical resection of previously unresectable liver metastases, highlighting its critical role in colorectal cancer management (Culy, Clemett, & Wiseman, 2000).

Immunogenic Effects and Cellular Interactions

Recent insights into the immunogenic effects of platinum-based chemotherapeutics, including Oxaliplatin, have expanded the understanding of their antitumor mechanisms. These effects involve modulation of the immune system, enhancing the effector immune response, which contributes to their antitumor efficacy. Such studies suggest a complex interaction between the drug and immune modulation, offering new avenues for therapeutic strategies (Hato, Khong, de Vries, & Lesterhuis, 2014).

Advances in Delivery Systems

Research on improving Oxaliplatin's delivery through liposomal formulations and polyethylene glycol modifications aims to enhance its therapeutic index by reducing systemic toxicity and improving drug targeting. These advancements in drug delivery systems underscore the ongoing efforts to optimize Oxaliplatin's clinical applications, making it more effective and tolerable for patients (Yang & Fu, 2014).

Biomarkers for Predictive Efficacy

The exploration of biomarkers, such as the Excision Repair Cross-Complementation Group 1 (ERCC1), is pivotal in predicting Oxaliplatin's efficacy. Understanding the role of ERCC1 in the nucleotide excision repair pathway offers insights into resistance mechanisms and guides personalized treatment approaches for colorectal cancer patients undergoing Oxaliplatin-based chemotherapy (Bohanes, LaBonte, & Lenz, 2011).

Safety And Hazards

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a platinum-based medicine . Serious allergic reactions including death can happen in people who take oxaliplatin and who have had previous allergic reactions to platinum-based medicines . Serious allergic reactions can happen within a few minutes of your oxaliplatin infusion or any time during your treatment with oxaliplatin .

properties

CAS RN

61825-94-3

Product Name

Oxaliplatin

Molecular Formula

C8H14N2O4Pt+2

Molecular Weight

395.3 g/mol

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+)

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1

InChI Key

ZROHGHOFXNOHSO-UHFFFAOYSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Appearance

white solid powder

Other CAS RN

63121-00-6
61825-94-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63121-00-6 (SP-4-2 (trans))

shelf_life

>10 years if stored properly

solubility

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL;  slightly soluble in methanol;  insoluble in ethanol.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxaliplatin
Reactant of Route 2
Oxaliplatin
Reactant of Route 3
Oxaliplatin
Reactant of Route 4
Oxaliplatin
Reactant of Route 5
Oxaliplatin
Reactant of Route 6
Oxaliplatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.